molecular formula C7H7Cl2F2N B13485456 5-chloro-2,4-difluoro-N-methylaniline hydrochloride

5-chloro-2,4-difluoro-N-methylaniline hydrochloride

Cat. No.: B13485456
M. Wt: 214.04 g/mol
InChI Key: YFWFLIGJWFTAIE-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoro-N-methylaniline hydrochloride is a halogenated aromatic amine derivative featuring a benzene ring substituted with chlorine (position 5), fluorine (positions 2 and 4), and an N-methylamine group in the hydrochloride salt form. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of nicotinic acetylcholine receptor modulators, as evidenced by its structural analogs in drug discovery workflows . Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in reaction conditions requiring aqueous compatibility.

Properties

Molecular Formula

C7H7Cl2F2N

Molecular Weight

214.04 g/mol

IUPAC Name

5-chloro-2,4-difluoro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H6ClF2N.ClH/c1-11-7-2-4(8)5(9)3-6(7)10;/h2-3,11H,1H3;1H

InChI Key

YFWFLIGJWFTAIE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1F)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Chlorination: The amine group is chlorinated to introduce the chlorine atom at the 5-position.

    Methylation: Finally, the nitrogen atom is methylated to form the desired compound.

Industrial Production Methods

In industrial settings, the production of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride may involve large-scale nitration and reduction processes, followed by chlorination and methylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Scientific Research Applications

5-chloro-2,4-difluoro-N-methylaniline hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules. It is also investigated for its potential biological activity and interactions with enzymes, making it relevant in various fields.

Chemistry

  • Intermediate in Organic Synthesis: This compound is utilized as a building block in the creation of more complex organic molecules.

Biology

  • Enzyme Interactions: Researches explore the compound's potential biological activity and how it interacts with different enzymes. It can bind to active sites on enzymes, modifying their activity depending on the biological context and target molecules.
  • Carbonic Anhydrase Inhibition: Studies indicate the compound's selective inhibition of human carbonic anhydrases (hCA) at low nanomolar concentrations, suggesting therapeutic potential in cancer treatment.

Medicine

  • Drug Development: The compound is explored for potential applications in drug development and pharmaceutical research.
  • Anticancer Agent: Studies on cancer cell lines, such as MCF-7 and A549, have shown that 5-chloro-2,4-difluoro-N-methylaniline hydrochloride can induce apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

Industry

  • Production of Dyes and Pigments: It is used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

5-chloro-2,4-difluoro-N-methylaniline hydrochloride can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding quinones, using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert it back to its amine form, often using reducing agents such as hydrogen gas (H2H_2) with a palladium catalyst (Pd/CPd/C).
  • Substitution: The halogen atoms on the benzene ring can be substituted with other functional groups, employing reagents like sodium hydroxide (NaOHNaOH) or potassium tert-butoxide (KOtBuKOtBu) for nucleophilic substitution reactions.

The biological activity of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride is linked to its capacity to inhibit enzymes and induce cytotoxicity.

Enzyme Inhibition

  • The compound can inhibit specific enzymes involved in metabolic pathways, including certain kinases critical in cell signaling and cancer progression.
  • It interacts with biological targets by binding to enzyme active sites or receptors and inducing conformational changes that affect enzyme activity.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride against various cancer cell lines.

Cell LineEffect
MCF-7Induces apoptosis (programmed cell death) in a dose-dependent manner.
A549Exhibits cytotoxic activity, suggesting its potential as an anticancer agent.
TC32GI50 = 1.0 μM

Mechanism of Action

The mechanism of action of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Purity (%) Key Applications
5-Chloro-2,4-difluoro-N-methylaniline hydrochloride Not explicitly listed C₇H₆Cl₂F₂N·HCl 238.49 Cl (5), F (2,4), N-CH₃, HCl ≥97%* Pharmaceutical intermediates
2,4-Difluoro-N-methylaniline hydrochloride 23008-56-2† C₇H₇ClF₂N 179.59 F (2,4), N-CH₃, HCl ≥98% Organic synthesis, ligand design
5-Chloro-2,4-difluoroaniline 348-65-2 C₆H₄ClF₂N 163.55 Cl (5), F (2,4), NH₂ 97% Precursor for dyes and agrochemicals
5-(Difluoromethyl)-2-fluoroaniline hydrochloride 1955530-30-9 C₇H₇ClF₃N 197.59 F (2), CF₂H (5), HCl N/A Fluorinated building block
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride N/A C₈H₈ClF₄N 229.61 F (5), CF₃ (4), CH₃ (2), HCl N/A Specialty chemical synthesis

*Assumed based on purity standards for similar compounds .
†Inferred from structural similarity to compounds in .

Key Differences and Implications

Substituent Effects :

  • Chlorine vs. Fluorine : The presence of chlorine at position 5 in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to 2,4-Difluoro-N-methylaniline hydrochloride, which lacks chlorine . This makes the target compound more reactive in nucleophilic aromatic substitution reactions.
  • Hydrochloride Salt : The hydrochloride form improves aqueous solubility relative to the free base (e.g., 5-Chloro-2,4-difluoroaniline), which is crucial for reactions in mixed-solvent systems .

Fluorinated Analogs: Compounds such as 5-(Difluoromethyl)-2-fluoroaniline hydrochloride exhibit higher lipophilicity due to CF₂H and CF₃ groups, making them suitable for blood-brain barrier penetration in CNS drug development .

Synthetic Utility: The target compound’s chlorine atom enables regioselective functionalization, a feature absent in non-chlorinated analogs like 2,4-Difluoro-N-methylaniline hydrochloride .

Research Findings and Industrial Relevance

  • Drug Synthesis : Structural analogs of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride are utilized in synthesizing PNU-120596, a positive allosteric modulator of α7 nicotinic receptors, highlighting its role in neuropharmacology .
  • Material Science : Fluorinated derivatives (e.g., 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride) are employed in advanced material coatings due to their thermal stability .
  • Commercial Availability : Suppliers like BLD Pharmatech Ltd. offer 5-Chloro-2,4-difluoroaniline in bulk quantities (up to 25g), emphasizing its industrial scalability .

Biological Activity

5-Chloro-2,4-difluoro-N-methylaniline hydrochloride is a halogenated aniline compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzene ring substituted with:

  • Chlorine at the meta position
  • Fluorine atoms at the ortho and para positions
  • A methyl group attached to the nitrogen atom of the aniline structure

This unique combination of substituents enhances its chemical reactivity and biological properties compared to structurally similar compounds.

Compound NameKey Features
5-Chloro-2,4-difluoro-N-methylanilineContains chlorine and fluorine substituents; methylated amino group
3-Chloro-2,4-difluoroanilineLacks methylation on nitrogen
2,4-DifluoroanilineLacks chlorine and methyl groups
3-ChloroanilineLacks fluorine substituents

5-Chloro-2,4-difluoro-N-methylaniline hydrochloride acts primarily through enzyme inhibition. It may interact with various biological targets by:

  • Binding to active sites of enzymes or receptors
  • Inducing conformational changes that affect enzyme activity

The specific molecular targets can vary based on the biological context and the compound's structure .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential as an inhibitor of certain kinases, which play critical roles in cell signaling and cancer progression .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 5-chloro-2,4-difluoro-N-methylaniline against various cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
U-937 (Leukemia)12.1
A549 (Lung)0.12

These results indicate that the compound exhibits significant cytotoxic activity, particularly against breast cancer cells.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of 5-chloro-2,4-difluoro-N-methylaniline on MCF-7 and A549 cell lines. It was found to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Studies : Another investigation focused on the binding affinity of this compound with human carbonic anhydrases (hCA). The results indicated selective inhibition at low nanomolar concentrations, highlighting its potential therapeutic implications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-2,4-difluoro-N-methylaniline hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, including halogenation, methylation, and salt formation. For example:

Halogenation : Introduce chlorine and fluorine substituents using agents like thionyl chloride (Cl) and DAST (for fluorination) under controlled temperatures (0–5°C) to minimize side reactions .

Methylation : React the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Salt Formation : Treat the free base with HCl in ethanol under reflux to precipitate the hydrochloride salt.

  • Critical Parameters : Solvent choice (ethanol enhances salt solubility), stoichiometry of HCl (excess ensures complete protonation), and cooling rate (slow crystallization improves purity).

Q. Which analytical techniques are most effective for characterizing 5-chloro-2,4-difluoro-N-methylaniline hydrochloride, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, deshielded aromatic protons (δ 7.2–7.8 ppm) indicate electron-withdrawing Cl/F groups .
  • HPLC-MS : Validate purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 236.6). Use C18 columns with acetonitrile/water (0.1% TFA) gradients .
  • XRD : Resolve crystal structure to confirm salt formation (HCl interaction with the amine group) .

Q. How does the hydrochloride salt form improve the compound’s solubility and stability compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for biological assays. Stability tests (TGA/DSC) show decomposition >200°C, suggesting room-temperature storage in desiccators. Compare solubility in PBS (pH 7.4) vs. DMSO using UV-Vis spectroscopy .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., SNAr mechanisms) using Gaussian08. Analyze Fukui indices to identify electrophilic centers (C-2/C-4 due to fluorine’s −I effect) .
  • MD Simulations : Study solvation effects in polar solvents (e.g., DMF) to optimize reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from literature. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) and use positive controls (e.g., ciprofloxacin for bacteria) .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace Cl with Br, vary methyl group position) and test biological activity .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. For example, fluorine’s electronegativity may enhance binding to target enzymes .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Continuous Flow Chemistry : Improve reproducibility and reduce side reactions via precise temperature/residence time control .
  • Chiral HPLC Monitoring : Track enantiomeric excess (>99%) using Chiralpak AD-H columns and hexane/isopropanol mobile phases .

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